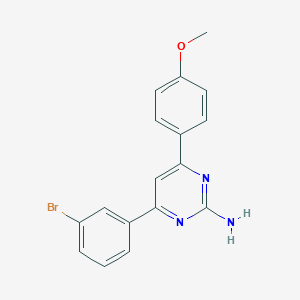

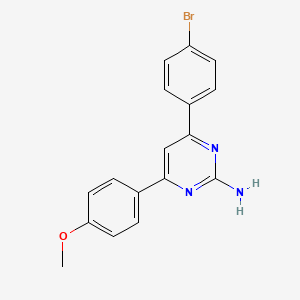

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

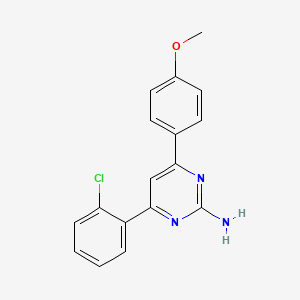

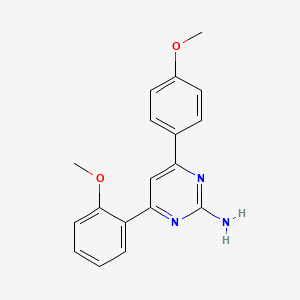

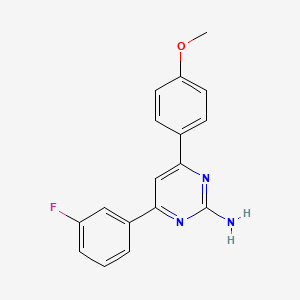

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as 4-BP6MP, is a heterocyclic compound composed of pyrimidine and benzene rings. It is a synthetic molecule with potential applications in a wide range of scientific fields.

Scientific Research Applications

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It can be used as a molecular probe for the study of enzymes and receptors. It has also been used in the development of novel drugs and in the study of enzyme inhibition and activation. Additionally, this compound has been used as a fluorescent dye for the detection of proteins and other biomolecules.

Mechanism of Action

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with enzymes and receptors through a variety of mechanisms. It can act as an agonist, antagonist, or allosteric modulator. It has been found to bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes and receptors, and has been found to have an inhibitory effect on the enzyme acetylcholinesterase. Additionally, this compound has been found to have neuroprotective and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several advantages for lab experiments. It is a relatively inexpensive compound and can be synthesized in a straightforward manner. Additionally, it has a wide range of applications in scientific research. However, there are also some limitations to using this compound in lab experiments. It is a relatively unstable compound and can be degraded by light and heat. Additionally, it can be difficult to purify and can be toxic to cells and organisms.

Future Directions

There are several potential future directions for the use of 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in scientific research. It could be used in the development of novel drugs and in the study of enzyme inhibition and activation. Additionally, this compound could be used as a fluorescent dye for the detection of proteins and other biomolecules. It could also be used in the study of enzyme-substrate interactions and the development of inhibitors for enzymes and receptors. Finally, it could be used to develop new methods for drug delivery and to study the effects of drugs on biochemical and physiological processes.

Synthesis Methods

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized via a two-step procedure. The first step is the Friedel-Crafts alkylation of 4-bromobenzene with 4-methoxybenzaldehyde to form the pyrimidine ring. The second step is the condensation of the pyrimidine ring with 4-methoxyphenylhydrazine to form the this compound. The synthesis is conducted in a solvent such as N-methylpyrrolidone (NMP) and is catalyzed by an acid such as trifluoroacetic acid (TFA).

properties

IUPAC Name |

4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGHUPVGTOFCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)